Product packaging for Cefdaloxime pentexil tosilate(Cat. No.:)

Cefdaloxime pentexil tosilate

Cat. No.: B10782272
M. Wt: 541.6 g/mol
InChI Key: RLXNXADDILQOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdaloxime pentexil tosilate is a chemical compound with the molecular formula C21H27N5O8S2 . It is supplied for research use only and is not intended for diagnostic or therapeutic applications. The specific biochemical properties, mechanism of action, and primary research applications for this particular esterified and salt form are not fully detailed in the available literature. Researchers are directed to consult the certificate of analysis for lot-specific data and to conduct their own due diligence to determine the compound's suitability for their specific experimental needs. Handling should be in accordance with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O8S2 B10782272 Cefdaloxime pentexil tosilate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N5O8S2

Molecular Weight

541.6 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyloxy)ethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H27N5O8S2/c1-9(34-19(30)21(2,3)4)33-18(29)14-10(6-32-5)7-35-17-13(16(28)26(14)17)24-15(27)12(25-31)11-8-36-20(22)23-11/h8-9,13,17,31H,6-7H2,1-5H3,(H2,22,23)(H,24,27)

InChI Key

RLXNXADDILQOQC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NO)C3=CSC(=N3)N)COC)OC(=O)C(C)(C)C

Origin of Product

United States

Overview of Research Trajectory and Development Status

Synthesis of Cefdaloxime (Active Principle)

The synthesis of cefdaloxime, the biologically active component, begins with a cephalosporin nucleus, which is then modified through acylation and deprotection steps to introduce the desired side chains.

Large-Scale Synthesis Approaches for Cefdaloxime Precursors

The industrial production of cefdaloxime relies on the availability of key precursors, most notably the cephalosporin nucleus, (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA). This precursor is typically derived from fermentation processes, often using microorganisms like Streptomyces clavuligerus, which can yield significant quantities of the desired starting material. Another approach involves the chemical modification of readily available fermentation products. For instance, AMCA can be prepared from 7-aminocephalosporanic acid (7-ACA) by exchanging the acetoxy group with methanol (B129727) under acidic conditions. patsnap.comresearchgate.net

For the side chain, (Z)-2-(2-furyl)-2-methoxyiminoacetic acid is a critical component. The large-scale synthesis of these precursors is optimized for cost-effectiveness and high yield, often employing streamlined processes to minimize steps and purification requirements.

Acylation and Deprotection Strategies in Cephalosporin Core Synthesis

The core of the cefdaloxime synthesis involves the acylation of the 7-amino group of the AMCA nucleus with the (Z)-2-(2-furyl)-2-methoxyiminoacetic acid side chain. To facilitate this reaction, the carboxylic acid of the side chain is often activated. One common method involves the use of a trityl-protected mercaptobenzothiazole thioester of the side chain. patsnap.com The acylation is carried out in the presence of a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), which activates the AMCA. patsnap.com

Following the acylation, a deprotection step is necessary to remove the protecting groups. In the case of a trityl-protected intermediate, the trityl group is cleaved using formic acid. patsnap.com The final active principle, cefdaloxime, is then precipitated by adjusting the pH. patsnap.com For purification on a large scale, a process of dissolving the crude product in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then precipitating it with an anti-solvent such as methanol can be employed to achieve high purity. patsnap.com

Esterification and Prodrug Formation

To enhance oral absorption, cefdaloxime is converted into its pivaloyloxyethyl ester prodrug, Cefdaloxime pentexil.

Generation of the 1-(S)-(pivaloyloxy)ethyl Ester Moiety

The esterification step introduces the 1-(pivaloyloxy)ethyl group at the carboxylic acid of the cephalosporin core. This is a critical step as the stereochemistry at the 1-position of this ester group significantly influences the oral bioavailability of the final drug. The (S)-diastereomer exhibits substantially higher bioavailability than the (R)-diastereomer. patsnap.com The synthesis of the chiral 1-(pivaloyloxy)ethyl halide, the reagent for the esterification, is a key aspect of this process.

Reaction Conditions and Catalysis in Esterification

The esterification of the cephalosporin carboxylic acid is typically achieved by reacting it with a 1-halo-1-(pivaloyloxy)ethane, such as the bromo or iodo derivative. patsnap.com The reaction is carried out in a suitable organic solvent. The conditions for this esterification are optimized to ensure a high yield and to minimize side reactions. Following the esterification, the resulting prodrug is often converted into a stable salt form. For Cefdaloxime pentexil, this is the tosilate salt, which is formed by reacting the prodrug with p-toluenesulfonic acid in a solvent like methanol. This salt formation enhances the stability and crystallinity of the final compound.

Diastereoselective Synthesis and Resolution Techniques

The esterification of the chiral cephalosporin core with the chiral 1-(pivaloyloxy)ethyl halide results in a mixture of two diastereomers. Due to the superior bioavailability of the (S)-diastereomer, their separation is a crucial step in the manufacturing process.

Strategies for Achieving Diastereomeric Purity

Achieving a high diastereomeric excess (de) is a critical objective in the synthesis of this compound. The primary strategy revolves around the separation of the diastereomers formed during the esterification process. patsnap.com Industrial-scale production often exploits the differential solubility of the diastereomers. This approach avoids complex chromatographic purification steps, making the process more efficient and scalable. patsnap.com

A key step involves the selective precipitation of the unwanted 1-(R) diastereomer. By treating the crude mixture with hydrochloric acid, the 1-(R) diastereomer can be selectively precipitated as its hydrochloride salt, achieving a diastereomeric excess of over 96% for the desired 1-(S) isomer remaining in the solution. patsnap.com

Physical Separation Methods for Diastereoisomers (e.g., Precipitation, Crystallization)

Physical separation methods are central to obtaining the diastereomerically pure 1-(S) form of Cefdaloxime pentexil. patsnap.com As diastereomers possess different physical properties, such as solubility and melting points, these differences can be exploited for their separation. scispace.com

Following the precipitation of the 1-(R)-hydrochloride, the desired 1-(S)-amine is isolated through crystallization. patsnap.com This crystallization step is crucial for achieving a high degree of purity. The process typically involves dissolving the crude product containing the enriched 1-(S) isomer in a suitable solvent system, such as methanol/water, and allowing the pure 1-(S) diastereomer to crystallize out, often achieving an enantiomeric excess greater than 99%.

Table 1: Diastereomer Separation Efficiency

MethodDiastereomer Ratio (S:R)Yield (%)Purity (%)
Precipitation of 1-(R)-hydrochloride>96% de for 1-(S) isomerNot specifiedNot specified
Crystallization of 1-(S)-amine>99% eeNot specified>99%

Chemical and Enzymatic Approaches for Diastereomer Recycling

Two primary methods are employed for this recycling process:

Acidic Saponification: The 1-(R) diastereomer can be subjected to acidic hydrolysis to cleave the ester bond and regenerate AMCA. patsnap.com

Enzymatic Cleavage: A more environmentally friendly approach involves the use of enzymes to selectively hydrolyze the 1-(R) isomer back to AMCA. patsnap.com This method aligns with the principles of green chemistry by minimizing waste.

Control of Isomeric Impurities in Cephalosporin Prodrug Synthesis

A significant challenge in the synthesis of cephalosporin prodrugs is the formation of isomeric impurities, particularly the Δ²-isomer. google.comresearchgate.net The desired and biologically active form is the Δ³-isomer. The isomerization of the double bond from the 3-4 position to the 2-3 position of the cephem nucleus results in a microbiologically inactive compound. ic.ac.uk This isomerization is a well-known side reaction that can occur under basic conditions during the esterification step. researchgate.net

Minimization of Δ²-Isomer Formation

Several strategies have been developed to minimize the formation of the undesirable Δ²-isomer during the synthesis of cephalosporin prodrugs. The formation of this impurity is influenced by factors such as the solvent system and the nature of the base used. google.com

One approach involves modifying the polarity of the reaction medium. The use of a solvent mixture of N,N-dimethylformamide and dioxane has been shown to reduce the formation of the Δ²-isomer. google.com The less polar dioxane is believed to lower the basicity of the transient 3-cephem-4-carboxylate anion formed during the reaction, thus suppressing the isomerization. google.com The proportion of dioxane in the solvent mixture directly impacts the degree of isomerization, with higher proportions leading to less Δ²-isomer formation. google.com

Other strategies to control isomer formation include:

Low-Temperature Reactions: Maintaining low temperatures (e.g., below 0°C) during the acylation step can help mitigate the formation of unwanted isomers.

Catalyst Optimization: The choice of base or catalyst can influence the extent of side reactions.

Conversion Strategies for Undesired Isomeric Forms

In instances where the formation of the Δ²-isomer cannot be completely avoided, methods have been developed to convert it back to the desired Δ³-isomer. google.comgoogle.com

Molecular Mechanisms of Action of Cefdaloxime Active Metabolite

Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of Cefdaloxime (B146850), like all β-lactam antibiotics, are the Penicillin-Binding Proteins (PBPs). smolecule.comwikipedia.org PBPs are a group of bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located in the bacterial cytoplasmic membrane. uomustansiriyah.edu.iqwikipedia.org Their essential function is to catalyze the final steps of peptidoglycan synthesis, the polymer that forms the structural backbone of the bacterial cell wall. patsnap.comresearchgate.net

Table 1: Representative Binding Affinities of a Third-Generation Cephalosporin (B10832234) (Cefditoren) to Bacterial PBPs

Bacterial Species PBP Target Binding Affinity (Kd or IC50 in µM) Reference
Streptococcus pneumoniae PBP1A 0.005 ± 0.004 nih.gov
Streptococcus pneumoniae PBP2X 9.70 ± 8.24 nih.gov
Haemophilus influenzae PBP3A/B 0.060 ± 0.002 nih.gov

By binding to PBPs, Cefdaloxime inhibits their enzymatic activity. patsnap.comdhgpharma.com.vn The antibiotic acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan peptide side chains, which is the natural substrate for the transpeptidase domain of PBPs. wikipedia.orgnih.gov This mimicry allows Cefdaloxime to fit into the active site of the enzyme. wikipedia.org The binding leads to the acylation of a critical serine residue within the PBP active site, forming a stable, covalent acyl-enzyme complex that is slow to hydrolyze. wikipedia.orgnih.govmdpi.com This effectively inactivates the enzyme, halting the transpeptidation reaction and preventing the cross-linking of the peptidoglycan strands. uomustansiriyah.edu.iqresearchgate.net

The inactivation of PBPs and the subsequent disruption of peptidoglycan cross-linking have catastrophic consequences for the bacterium. patsnap.com The cell wall is weakened and can no longer withstand the high internal osmotic pressure of the bacterial cell. patsnap.comwikipedia.org This leads to a loss of structural integrity, uncontrolled leakage of cytoplasmic contents, and ultimately, cell lysis and death. patsnap.comsmolecule.com Furthermore, the interruption of cell wall synthesis can trigger the activation of bacterial autolysins, enzymes that further degrade the existing peptidoglycan, accelerating the destruction of the cell. researchgate.netasm.org

Inhibition of Bacterial Cell Wall Biosynthesis

Role of the β-Lactam Ring System in Biological Activity

The biological activity of Cefdaloxime is entirely dependent on its β-lactam ring, a four-membered cyclic amide. wikipedia.orgmdpi.com This strained ring structure is chemically reactive and essential for the acylation and inactivation of PBPs. wikipedia.orgnih.gov When the antibiotic binds to the PBP active site, the β-lactam ring is opened, forming a stable covalent bond with the enzyme's serine residue. wikipedia.org Any modification or cleavage of this ring, for instance by bacterial β-lactamase enzymes, results in the complete loss of antibacterial activity because the molecule can no longer bind to and inhibit its PBP targets. wikipedia.orgsmolecule.com

Comparative Analysis with Other Cephalosporin Mechanisms

The core mechanism of action—inhibition of cell wall synthesis via PBP binding—is common to all cephalosporins. wikipedia.orgurology-textbook.com However, differences exist between the various generations, primarily concerning their spectrum of activity and stability against β-lactamases, which are influenced by the side chains attached to the cephem nucleus. nih.govmdpi.com

First-Generation Cephalosporins (e.g., Cephalexin (B21000), Cefazolin): These agents are predominantly active against Gram-positive bacteria like Staphylococcus and Streptococcus. mdpi.comurology-textbook.com Their activity against Gram-negative bacteria is limited.

Second-Generation Cephalosporins (e.g., Cefuroxime (B34974), Cefaclor): This group exhibits expanded activity against Gram-negative bacteria compared to the first generation, while often retaining good Gram-positive coverage. urology-textbook.comauctoresonline.org Some also have activity against anaerobic bacteria. nih.gov

Third-Generation Cephalosporins (e.g., Cefdaloxime, Cefpodoxime (B17579), Ceftriaxone): Cefdaloxime belongs to this class, which is characterized by broad-spectrum activity. researchgate.netauctoresonline.org They possess enhanced activity against a wider range of Gram-negative bacteria, including many Enterobacteriaceae, and are generally more resistant to hydrolysis by common β-lactamases produced by these organisms. nih.govnih.gov Their activity against Gram-positive cocci can be variable and sometimes less potent than that of first-generation agents. auctoresonline.org

Fourth-Generation Cephalosporins (e.g., Cefepime): These have a broader spectrum of activity than third-generation agents, with strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. urology-textbook.comauctoresonline.org They also show greater stability against certain β-lactamases. wikipedia.org

Fifth-Generation Cephalosporins (e.g., Ceftaroline): This newer class is notable for its activity against methicillin-resistant Staphylococcus aureus (MRSA), which is achieved by effectively binding to the modified PBP2a protein that confers resistance in MRSA. wikipedia.orgnih.gov

In essence, while the fundamental target remains the same, the evolution of cephalosporin generations, including Cefdaloxime, reflects a strategic modification of the molecular structure to broaden the antibacterial spectrum and overcome bacterial resistance mechanisms like β-lactamase production. nih.gov

Biotransformation and Enzymatic Hydrolysis of Cefdaloxime Pentexil Tosilate

Prodrug Activation Pathways through Ester Hydrolysis

The activation of Cefdaloxime (B146850) pentexil tosilate is a classic example of a prodrug strategy, where an ester linkage is used to mask a polar carboxyl group, enhancing absorption from the gastrointestinal tract. allfordrugs.com The key to its activation is the in vivo hydrolysis of its pentexil (pivaloyloxyethyl) ester group. vdoc.pub This cleavage is not spontaneous under physiological conditions but is catalyzed by enzymes.

The enzymatic cleavage of the ester bond in Cefdaloxime pentexil tosilate is carried out by esterases, a class of hydrolase enzymes. These enzymes, particularly carboxylesterases (CES), are abundant in the body and are well-known for their role in activating ester-based prodrugs. nih.gov Human carboxylesterases are broadly classified, with CES1 and CES2 being the most prominent in drug metabolism. nih.gov These enzymes exhibit substrate specificity; for instance, CES1 generally favors substrates with a large acyl group and a small alcohol moiety, whereas CES2 shows the opposite preference. nih.gov The hydrolysis of this compound primarily occurs in the intestinal mucosa, where these esterases are highly expressed, converting the prodrug into the active cefdaloxime. This enzymatic action releases the active antibiotic along with byproducts such as pivalic acid and carbon dioxide.

Studies in animal models, specifically rats and dogs, have demonstrated that the hydrolysis of this compound is mediated by esterases found in both the intestinal mucosa and the serum. oup.com Research comparing these two tissue sources revealed that the rate of hydrolysis and the degree of stereoselectivity vary significantly not only between tissues but also between species. oup.com For example, rat tissue esterases were found to hydrolyze the prodrug faster than dog tissue esterases. oup.com The primary site of this bioactivation is considered to be the intestinal wall during the absorption process.

Specificity of Esterases in Prodrug Cleavage

Stereoselectivity in Enzymatic Biotransformation

The structure of this compound includes a chiral center within the pentexil ester group, leading to the existence of two diastereoisomers (R and S epimers). vdoc.pubscispace.com This stereochemistry plays a crucial role in its biotransformation, as enzymatic reactions are often highly sensitive to the three-dimensional shape of their substrates. oup.com

Enzymatic hydrolysis of this compound is stereoselective, favoring one diastereoisomer over the other. oup.com Studies using esterase preparations from both rat and dog tissues showed a distinct preference for the 1'S-diastereoisomer. oup.com The degree of this selectivity, however, differed between the species and the source of the esterases. oup.com

Pharmacokinetic studies in dogs further highlighted these differences. When the individual stereoisomers were administered, the 1'S-epimer resulted in approximately three times the bioavailability of the 1'R-epimer, as measured by the concentration of the active cefdaloxime in the serum. vdoc.pub This indicates a significant difference in how the diastereoisomers are handled in vivo, likely due to the stereoselective nature of the hydrolyzing enzymes. vdoc.pub

Table 1: Stereoselectivity Ratios of Esterase Hydrolysis for this compound Diastereoisomers in Animal Models Data represents the ratio of the hydrolysis rate of the preferred isomer to the less-preferred isomer (1'S / 1'R).

SpeciesTissue SourceHydrolysis Ratio (1'S / 1'R)Reference
DogSerum Esterases14 oup.com
DogIntestinal Esterases2.5 oup.com
RatSerum Esterases13 oup.com
RatIntestinal Esterases3.4 oup.com

The molecular basis for the observed stereoselectivity lies in the interaction between the chiral drug molecule and the chiral environment of the enzyme's active site. oup.com An enzyme's active site has a specific three-dimensional conformation with defined binding pockets and catalytic residues. oup.comscispace.com The two diastereoisomers of this compound, having different spatial arrangements of atoms, will fit differently into this active site. vdoc.puboup.com This difference in binding affinity and orientation relative to the enzyme's catalytic machinery results in one isomer (the 1'S-epimer) being a much better substrate for hydrolysis than the other. oup.com Such interactions are subject to significant steric constraints, meaning the "fit" of the substrate into the active site is a primary determinant of the reaction rate. oup.com

Diastereoisomeric Differences in Susceptibility to Hydrolysis

Degradation Products and Their Fate in Biological Systems (excluding human)

The primary and intended biotransformation of this compound is its hydrolysis into the active antibiotic, cefdaloxime. This enzymatic reaction yields cefdaloxime, pivalic acid, and carbon dioxide as the main products.

Beyond this activation step, the cefdaloxime molecule itself can undergo further degradation. The β-lactam ring, which is the core structural feature responsible for the antibacterial activity of cephalosporins, is susceptible to hydrolysis. This cleavage of the β-lactam ring results in the formation of inactive metabolites. This degradation pathway renders the drug ineffective and is a common route of inactivation for β-lactam antibiotics.

Pre Clinical Pharmacokinetic Investigations of Cefdaloxime Pentexil Tosilate

Absorption Characteristics in Non-Human Animal Models

The absorption of an orally administered drug is the first critical step in its journey to the site of action. For prodrugs like Cefdaloxime (B146850) pentexil tosilate, this phase involves not only passage through the gastrointestinal tract but also its initial conversion to the active moiety.

The oral absorption of cephalosporin (B10832234) esters can show considerable variation among different animal species. nih.gov Factors such as gastrointestinal pH, transit time, and the activity of esterase enzymes in the gut wall and liver contribute to these differences. biorxiv.org While specific comparative bioavailability data for Cefdaloxime pentexil tosilate across mice, rats, and dogs is not extensively detailed in publicly available literature, studies on other oral cephalosporin prodrugs provide insight into the expected species-dependent variability.

For instance, the pharmacokinetic profile of FK482, another oral cephalosporin, demonstrated significant differences in absolute bioavailability among various species: 12.6% in mice, 15.3% in rats, 32.3% in rabbits, and 72.3% in dogs. nih.gov Similarly, the oral bioavailability of the nucleotide analog GS-441524 showed marked species differences, ranging from 8.3% in monkeys to 85% in dogs, which is attributed to variability in animal physiology. biorxiv.org Cefpodoxime (B17579) proxetil, a widely studied oral cephalosporin prodrug, is de-esterified in vivo to its active metabolite, cefpodoxime. researchgate.net Such findings underscore the importance of evaluating pharmacokinetics in multiple species during pre-clinical development. This compound has been described as having outstanding absorption characteristics, which is a primary advantage of its formulation. vdoc.pub

Table 1: Example of Species-Dependent Oral Bioavailability of Cephalosporin FK482 This table illustrates the concept of species-dependent absorption using data for a different oral cephalosporin, as specific comparative data for this compound is not available.

Animal SpeciesAbsolute Bioavailability (%)
Mice12.6
Rats15.3
Rabbits32.3
Dogs72.3
Data sourced from a study on FK482. nih.gov

Stereoisomerism plays a critical role in the pharmacokinetic profiles of many drugs. scispace.com The ester promoiety used in cephalosporin prodrugs, such as the pentexil group in this compound, introduces an additional chiral center into the molecule. oup.com This creates the possibility of diastereomers, which can have different physicochemical properties, including solubility and susceptibility to enzymatic hydrolysis. oup.com These differences can, in turn, affect the rate and extent of drug absorption.

This compound is notably a diastereomerically pure compound. vdoc.puboup.com This is a significant feature, as it eliminates the potential for pharmacokinetic variability that can arise from a mixture of diastereomers. For example, cefuroxime (B34974) axetil is marketed as a mixture of two diastereoisomers which may contribute to its variable absorption. oup.com The use of a single, pure diastereomer ensures that the absorption characteristics are consistent and predictable. The influence of stereochemistry on absorption has been clearly demonstrated for other β-lactam antibiotics. In studies with cephalexin (B21000) in rats, the D-isomer was found to be well absorbed, whereas the L-isomer could not be detected in serum or urine, indicating highly stereoselective absorption. oup.com

The absorption of many β-lactam antibiotics from the intestine is not solely a process of passive diffusion but is often mediated by specific carrier proteins. oup.com The intestinal dipeptide transport system is a well-known pathway responsible for the uptake of several cephalosporins. oup.com This transport system is inherently stereoselective, which further explains the differential absorption observed between isomers of certain cephalosporins. oup.com

Animal models, particularly those involving genetic modifications (knockout models), are invaluable tools for investigating the precise role of intestinal transporters. nih.gov Studies in knockout mice have helped elucidate the function of efflux transporters like P-glycoprotein and BCRP in limiting the bioavailability of various drugs. nih.gov While specific studies identifying the transporters for this compound are not detailed in the available literature, its structural similarity to other cephalosporins suggests that its absorption is likely facilitated by these specialized intestinal transport systems. The involvement of such active transport mechanisms can increase the rate and efficiency of absorption. oup.com

Influence of Stereoisomerism on Prodrug Absorption in Pre-clinical Species

Distribution and Elimination in Pre-clinical Systems

Following absorption and conversion to the active Cefdaloxime, the drug distributes into body tissues and is subsequently eliminated.

Once in the systemic circulation, the active metabolite, Cefdaloxime, is distributed to various tissues and fluids. In general, cephalosporins distribute into most body fluids and tissues, including the kidneys, lungs, joints, bone, and soft tissues. merckvetmanual.com However, their volume of distribution is typically low (< 0.3 L/kg), indicating that their distribution is primarily within the extracellular fluid. merckvetmanual.com Penetration into the cerebrospinal fluid (CSF) is generally poor for most cephalosporins. merckvetmanual.com

Specific tissue distribution studies on this compound in animal models are not readily found in published research. However, data from its close analog, cefpodoxime proxetil, in dogs show that the active metabolite, cefpodoxime, distributes from plasma into the interstitial fluid, which is the site of many infections. researchgate.netnih.gov The concentration of unbound, active drug in the tissue is a critical determinant of antimicrobial efficacy. researchgate.net It is expected that Cefdaloxime, as the active metabolite of this compound, would exhibit similar distribution patterns, reaching effective concentrations in key tissues.

Table 2: General Tissue Distribution of Cephalosporins in Animals This table provides a general overview of cephalosporin distribution as specific data for Cefdaloxime is limited.

Tissue/FluidGeneral Distribution Level
KidneysHigh
LungsHigh
JointsModerate to High
BoneModerate
Soft TissuesHigh
Biliary TractModerate
Interstitial FluidGood
Cerebrospinal Fluid (CSF)Low
Information compiled from general knowledge on cephalosporins. researchgate.netmerckvetmanual.comnih.gov

The elimination of cephalosporins and their active metabolites primarily occurs via the kidneys. oup.com Some cephalosporins, like ceftiofur (B124693) and cefotaxime, are metabolized in the liver and other tissues, but the parent drug and its active metabolites are typically excreted in the urine. merckvetmanual.com

Studies on other orally administered cephalosporins in animal models show that urinary excretion is the main route of elimination, though the extent can vary between species. For the cephalosporin FK482, urinary recovery rates were 9.8% in mice, 15.5% in rats, 45.8% in rabbits, and 47.1% in dogs, with very low biliary recovery. nih.gov For Cefdaloxime, it is anticipated that the active form is also predominantly eliminated by renal excretion. This process often involves active tubular secretion, which can be a stereoselective process. oup.com

Mechanisms of Antimicrobial Resistance Relevant to Cefdaloxime

β-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. nih.govnih.gov These enzymes provide resistance by hydrolyzing the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic molecule inactive. wikipedia.orgwikipedia.org The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. wikipedia.org

Enzymatic Hydrolysis of the β-Lactam Ring by β-Lactamases

β-lactamases inactivate β-lactam antibiotics by breaking open the β-lactam ring. wikipedia.org This class of enzymes, which includes over 2,000 identified types, can be broadly categorized into four molecular classes based on their amino acid sequences: A, B, C, and D. mdpi.comnih.gov

Classes A, C, and D: These are known as serine-β-lactamases (SBLs) because they utilize a serine residue in their active site for catalysis. mdpi.com The hydrolysis process involves a two-step mechanism: acylation, where the active site serine attacks the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate, followed by deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. mdpi.comnih.gov

Class B: These are metallo-β-lactamases (MBLs) that require divalent zinc ions as cofactors for their enzymatic activity. nih.govnih.gov They employ a different hydrolytic mechanism that does not involve a serine residue and are structurally unrelated to the other classes. nih.gov

The production of these enzymes is a major cause of resistance to penicillins and cephalosporins. mdpi.comnih.gov

Stability of Cefdaloxime (B146850) Against Common β-Lactamases

The chemical structure of a cephalosporin (B10832234) influences its stability against hydrolysis by β-lactamases. Cefdaloxime, like other cephalosporins, has a cephem nucleus. wikipedia.org Modifications to the side chains of this nucleus can protect the β-lactam ring from enzymatic attack. For instance, the methoxy-imino side chain in the C7 position, a feature found in some second and third-generation cephalosporins, confers a higher degree of stability against many common plasmid- and chromosomally-mediated β-lactamases produced by bacteria like Haemophilus influenzae, Moraxella catarrhalis, and most Enterobacteriaceae. nih.gov This structural feature makes such cephalosporins effective against bacteria that are resistant to earlier-generation penicillins and cephalosporins through the production of enzymes like TEM-1 and SHV-1. nih.gov While specific data on Cefdaloxime's stability is limited, its classification suggests it possesses stability against many common β-lactamases. googleapis.com

Table 1: Stability of Different Cephalosporin Generations Against Common β-Lactamases

Cephalosporin Generation Common β-Lactamases Stability
First-Generation Penicillinases (e.g., from S. aureus) Generally Stable
TEM-1, SHV-1 Generally Susceptible
Second-Generation Penicillinases, some chromosomal β-lactamases Increased Stability
TEM-1, SHV-1 More Stable than 1st Gen
Third-Generation (e.g., Cefdaloxime) Penicillinases, TEM-1, SHV-1 Generally Stable
AmpC Cephalosporinases Variable (some are susceptible to derepressed AmpC)
Extended-Spectrum β-Lactamases (ESBLs) Generally Susceptible
Fourth-Generation AmpC Cephalosporinases, many ESBLs Increased Stability
Carbapenemases Generally Susceptible

Susceptibility to Extended-Spectrum β-Lactamases (ESBLs)

Despite the enhanced stability of third-generation cephalosporins, the evolution of β-lactamases has continued, leading to the emergence of Extended-Spectrum β-Lactamases (ESBLs). nih.gov ESBLs are primarily derived from mutations in the classic TEM and SHV enzymes and are capable of hydrolyzing third-generation cephalosporins and monobactams. nih.govbsac.org.uk The CTX-M family of ESBLs has also become a prominent cause of resistance worldwide. nih.govmdpi.com

Consequently, Cefdaloxime is susceptible to hydrolysis by ESBLs. Cefpodoxime (B17579), a closely related third-generation cephalosporin, is recommended as a primary screening agent to detect the presence of ESBLs in isolates of Klebsiella spp. and Escherichia coli. bsac.org.uknih.gov Reduced susceptibility to cefpodoxime is a strong indicator of potential ESBL production, which is then typically confirmed with further tests demonstrating synergy between a cephalosporin and a β-lactamase inhibitor like clavulanic acid. bsac.org.uknih.gov It is important to note, however, that decreased susceptibility to cefpodoxime can also result from other mechanisms, such as the production of OXA-30 β-lactamase or changes in outer membrane porins, without the presence of an ESBL. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal action of all β-lactam antibiotics, including Cefdaloxime, relies on their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). wikipedia.orgwikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org By inhibiting these enzymes, β-lactams disrupt cell wall integrity, leading to cell death. etflin.com Resistance can arise when the structure of these target PBPs is altered. nih.gov

Mutational Changes Leading to Reduced PBP Affinity for β-Lactams

A significant non-enzymatic resistance mechanism involves mutations in the genes encoding PBPs (pbp genes). plos.org These mutations can lead to amino acid substitutions in the protein sequence, particularly within or near the active site of the PBP's transpeptidase domain. etflin.comoup.com Such structural changes can decrease the binding affinity of β-lactam antibiotics for the PBP. plos.org While the PBP can still perform its function in cell wall synthesis, the antibiotic is no longer able to bind effectively, rendering it useless.

This mechanism is a primary driver of β-lactam resistance in Gram-positive bacteria like Streptococcus pneumoniae. etflin.complos.org In this pathogen, resistance often develops in a stepwise manner, with the accumulation of mutations in several different PBPs correlating with increasing levels of resistance to penicillins and cephalosporins. oup.com

Development of Modified PBP Variants

Bacteria can develop modified PBP variants through genetic recombination, acquiring DNA from other, often closely related, bacterial species. etflin.com This process can create "mosaic" pbp genes that encode PBPs with significantly altered structures and a very low affinity for β-lactam antibiotics. plos.orgoup.com

In S. pneumoniae, high-level resistance to β-lactams typically involves modifications to multiple PBPs, most commonly PBP2x, PBP2b, and PBP1a. etflin.complos.orgoup.com Alterations in PBP2x and PBP2b are associated with initial increases in resistance, while further modifications to PBP1a are often required to achieve high-level resistance to both penicillins and extended-spectrum cephalosporins. etflin.comoup.com The acquisition of these modified PBP genes allows the bacteria to survive and continue cell wall synthesis even in the presence of cephalosporins like Cefdaloxime.

Table 2: Common PBP Alterations and Their Role in β-Lactam Resistance

Penicillin-Binding Protein (PBP) Organism Example Role in Resistance
PBP1a Streptococcus pneumoniae Alterations contribute to high-level resistance against penicillins and cephalosporins. etflin.comoup.com
PBP2b Streptococcus pneumoniae One of the first PBPs to be altered, contributing to low-level penicillin resistance. etflin.complos.org
PBP2x Streptococcus pneumoniae A primary determinant for β-lactam resistance; alterations are crucial for cephalosporin resistance. etflin.comoup.com
PBP2a (or PBP2') Staphylococcus aureus (MRSA) A unique, acquired PBP with intrinsically low affinity for almost all β-lactam antibiotics. oup.com
PBP3 Haemophilus influenzae, E. coli Amino acid substitutions lead to resistance against ampicillin (B1664943) and some cephalosporins. asm.orgcontagionlive.com
PBP4 Pseudomonas aeruginosa Inactivation can trigger a complex resistance response, including overexpression of AmpC β-lactamase. asm.orgplos.org

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. wikipedia.orgoup.com This process prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. These pumps can be specific to one substrate or can transport a broad range of structurally diverse compounds, leading to multidrug resistance (MDR). oup.comfrontiersin.org

Active efflux is an energy-dependent process. wikipedia.org The pumps are protein-based transporters within the cell's cytoplasmic membrane. wikipedia.org They function using chemical energy, either from adenosine (B11128) triphosphate (ATP) hydrolysis (primary active transporters) or by harnessing an electrochemical gradient, such as a proton or sodium ion gradient across the membrane (secondary active transporters). wikipedia.org

In Gram-negative bacteria, efflux systems are often complex, tripartite structures that span the entire cell envelope, from the inner membrane to the outer membrane. nih.govnih.gov These systems are typically composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane channel. nih.gov Several major families of efflux pumps contribute to antibiotic resistance, including:

The ATP-binding cassette (ABC) superfamily

The major facilitator superfamily (MFS)

The resistance-nodulation-division (RND) family mdpi.com

The small multidrug resistance (SMR) family

The multidrug and toxic compound extrusion (MATE) family

The RND family is particularly significant in conferring multidrug resistance in Gram-negative bacteria. nih.govmdpi.com

While specific research on Cefdaloxime is limited, the role of efflux pumps in resistance to other cephalosporins is well-documented, suggesting a potential mechanism of resistance to Cefdaloxime. google.com Efflux pumps of the RND family, such as MexAB-OprM in Pseudomonas aeruginosa, are known to contribute to intrinsic resistance against various β-lactam antibiotics. biorxiv.orgnih.gov These pumps can recognize and expel cephalosporins from the periplasmic space, reducing the effective concentration of the drug at its target site, the penicillin-binding proteins (PBPs). biorxiv.orgnih.gov Overexpression of genes encoding these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. mdpi.comnih.gov For example, studies on the novel siderophore cephalosporin, Cefiderocol, have shown that the MexAB-OprM efflux system contributes to its intrinsic resistance in P. aeruginosa. biorxiv.org Given the structural similarities among cephalosporins, it is plausible that similar efflux systems could play a role in resistance to Cefdaloxime.

Table 1: Major Efflux Pump Families and Their Characteristics

Efflux Pump Family Energy Source Common Location Example Substrates
ABC Superfamily ATP Hydrolysis Gram-positive & Gram-negative Macrolides, Fluoroquinolones
MFS Proton Motive Force Gram-positive & Gram-negative Tetracyclines, Chloramphenicol
RND Family Proton Motive Force Gram-negative β-lactams, Fluoroquinolones, Aminoglycosides
SMR Family Proton Motive Force Gram-positive & Gram-negative Quaternary ammonium (B1175870) compounds

Mechanism of Active Efflux of Antibiotics from Bacterial Cells

Decreased Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the influx of substances into the cell. nih.govoup.com For hydrophilic antibiotics like Cefdaloxime to be effective, they must cross this membrane to reach their periplasmic targets. nih.gov This passage is primarily facilitated by water-filled channel proteins called porins. nih.govoup.com

Resistance can emerge through mutations that lead to a decrease in the number of porin channels or that alter the structure of the porins, making them less permeable to the antibiotic. nih.govoup.com This reduction in permeability limits the amount of drug that can enter the cell, which can be sufficient on its own to confer a low level of resistance. bohrium.com However, this mechanism is particularly effective when combined with other resistance strategies, such as the production of β-lactamase enzymes in the periplasm. nih.govoup.com Even a slow rate of enzymatic degradation can be highly effective if the influx of the antibiotic is severely restricted. nih.gov For cephalosporins, changes in porin channels like OmpF and OmpC in E. coli or OprD in P. aeruginosa have been linked to reduced susceptibility. oup.commdpi.com

Genetic Mechanisms of Resistance Acquisition and Dissemination

Bacteria can acquire and spread resistance genes through two primary evolutionary pathways: horizontal gene transfer (HGT) and vertical gene transfer (VGT) following mutational events. mdpi.comunirioja.es

Horizontal gene transfer allows for the rapid dissemination of resistance genes between bacteria, even across different species and genera. consensus.appfrontiersin.org This is a major driver of the spread of antibiotic resistance. nih.gov The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.orglakeforest.edu This is considered the most significant mechanism for spreading resistance genes. frontiersin.org Plasmids can carry multiple resistance genes, conferring a multidrug-resistant phenotype in a single transfer event.

Transformation: The uptake and incorporation of free DNA from the environment, often released by dead bacteria. reactgroup.orglakeforest.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). nih.govreactgroup.org

Mobile genetic elements such as plasmids, transposons, and integrons are crucial for HGT. srce.hr These elements can capture and mobilize resistance genes, such as those encoding β-lactamases or efflux pumps, facilitating their spread throughout bacterial populations. mdpi.comsrce.hr The transfer of cephalosporin resistance genes via plasmids has been well-documented in various bacteria. nih.govasm.org

Resistance can also arise from spontaneous mutations in the bacterial chromosome. nih.govnih.gov These mutations occur randomly during DNA replication and can confer a survival advantage in the presence of an antibiotic. mdpi.com For cephalosporins, key mutational targets include:

Genes encoding penicillin-binding proteins (PBPs), which can be altered to reduce their affinity for the antibiotic.

Regulatory genes that control the expression of efflux pumps or porins. asm.org

Promoter regions of chromosomally encoded β-lactamase genes (like AmpC), leading to their overexpression. infectionsinsurgery.org

Once a resistance-conferring mutation occurs, it is passed down from the parent cell to its offspring through cell division. This process is known as vertical gene transfer. mdpi.comnih.gov While the initial mutation is a rare event, the selective pressure exerted by the antibiotic will favor the survival and proliferation of the resistant mutant, allowing it to become dominant in the population. mdpi.com

Table 2: Comparison of Horizontal and Vertical Gene Transfer

Feature Horizontal Gene Transfer (HGT) Vertical Gene Transfer (VGT)
Mechanism Transfer of genes between existing cells (conjugation, transformation, transduction). reactgroup.org Transfer of genes from parent to offspring during replication. nih.gov
Source of Genetic Material Donor bacterium, environment (free DNA), bacteriophages. nih.gov Spontaneous mutation in the parent cell's chromosome. nih.gov
Speed of Dissemination Rapid, can spread to unrelated species. nih.gov Slower, limited to the progeny of the mutant cell.
Genetic Elements Plasmids, transposons, integrons. srce.hr Chromosomal DNA.

| Example | A sensitive E. coli acquires a plasmid with a β-lactamase gene from a Klebsiella species. | A mutation in the gyrA gene of a bacterium leads to fluoroquinolone resistance, which is then inherited by its descendants. mdpi.com |

Structure Activity Relationship Sar Studies of Cefdaloxime and Its Prodrug

Influence of Stereochemistry on Biological Potency

Diastereoisomeric Effects on Antibacterial Activity

The spatial arrangement of the atoms in the two diastereomers of Cefdaloxime (B146850) pentexil significantly impacts their pharmacokinetic profiles, particularly oral bioavailability, which in turn affects the ultimate antibacterial activity. Research has demonstrated a clear distinction in the bioavailability between the two forms. The (1'S) diastereomer, HR 916 K, exhibits a substantially higher oral bioavailability, reported to be 3 to 5 times greater than that of the (1'R) diastereomer, HR 916 J.

This difference means that for a given oral dose, the (1'S) isomer delivers a higher concentration of the active Cefdaloxime to the systemic circulation. Consequently, Cefdaloxime pentexil tosilate was developed as a diastereomerically pure compound, specifically the HR 916 K form, to ensure a more predictable and potent therapeutic effect. smolecule.comoup.com The enhanced absorption of the pure (1'S) diastereomer leads to improved efficacy against targeted bacterial infections. smolecule.com

DiastereomerTrivial NameRelative Oral Bioavailability
(1'S,6R,7R)HR 916 KHigh (3-5x greater than (R)-form)
(1'R,6R,7R)HR 916 JLow

This table summarizes the difference in oral bioavailability between the two diastereomers of Cefdaloxime pentexil.

Molecular Basis of Stereoselective Interactions with Biological Targets

The molecular basis for the observed difference in bioavailability lies in the stereoselective interaction with enzymes in the body. The primary mechanism for the activation of the prodrug is enzymatic hydrolysis of the ester bond, a process that occurs mainly in the intestinal mucosa. This reaction is catalyzed by esterase enzymes.

Studies indicate that this enzymatic hydrolysis is stereospecific, favoring one diastereomer over the other. The (1'S) isomer of Cefdaloxime pentexil demonstrates higher metabolic stability compared to the (1'R) form. This suggests that the (1'S) isomer is a more suitable substrate for the esterases responsible for its conversion to the active Cefdaloxime. Diastereoisomers possess different physicochemical properties, such as solubility and their susceptibility to in-vivo enzymatic hydrolysis, which can account for differences in absorption and subsequent bioavailability. oup.com The preferential absorption of one stereoisomer can occur if the molecule is a substrate for an active transport process, where the transporter shows a spatial preference. scispace.com

Chemical Modifications and Their Impact on Pharmacological Profiles

Structural Elements Critical for PBP Binding and Inhibition

Like all β-lactam antibiotics, the bactericidal activity of Cefdaloxime is a result of its ability to inhibit the synthesis of the bacterial cell wall. smolecule.comwikipedia.org This is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. wikipedia.orgpsu.edu

The most critical structural feature for this activity is the highly strained β-lactam ring , which is part of the core cephalosporin (B10832234) nucleus, specifically the (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid structure. The β-lactam ring mimics the D-Ala-D-Ala moiety of the natural PBP substrate. wikipedia.org When Cefdaloxime binds to the active site of a PBP, a serine residue in the PBP attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible opening of the ring and the formation of a stable acyl-enzyme complex, thereby inactivating the enzyme and halting cell wall construction, which ultimately leads to bacterial cell lysis. smolecule.com

The side chains attached to the cephalosporin nucleus also play a crucial role in determining the spectrum of activity and affinity for specific PBPs. The 2-(2-aminothiazol-4-yl)-2-(Z)-(hydroxyimino)acetamido side chain at the C-7 position is a common feature in third-generation cephalosporins and is vital for their broad-spectrum activity. idrblab.net

Prodrug Structural Features Governing Enzymatic Activation and Biotransformation

The conversion of the this compound prodrug to the active Cefdaloxime is governed by specific structural features designed for efficient enzymatic cleavage.

The key feature is the 1-(pivaloyloxy)ethyl ester (a type of pentexil group) attached to the 4-carboxylic acid of the cephalosporin core. This ester linkage renders the molecule orally absorbable. Once absorbed, primarily in the intestinal mucosa, this ester bond is rapidly hydrolyzed by non-specific esterase enzymes. The biotransformation yields the active antibiotic, Cefdaloxime, along with pivalic acid and carbon dioxide. The tosilate (p-toluenesulfonate) salt form of the compound is utilized to improve the stability and crystallinity of the final product.

Prodrug Activation Pathway:

Ingestion: this compound is taken orally.

Absorption: The prodrug is absorbed through the gastrointestinal tract.

Enzymatic Hydrolysis: Esterases in the intestinal wall cleave the 1-(pivaloyloxy)ethyl ester group.

Release of Active Drug: The active Cefdaloxime is released into the bloodstream to reach the site of infection.

Correlation of Molecular Features with Stability and Degradation Pathways

The stability of this compound is influenced by its molecular structure, which is susceptible to degradation under certain conditions. The primary points of instability are the ester linkage and the β-lactam ring.

Hydrolytic Degradation:

Ester Hydrolysis: The prodrug's ester bond can be hydrolyzed prematurely in environments of extreme pH or elevated temperatures, releasing the active Cefdaloxime before optimal absorption can occur.

β-Lactam Ring Cleavage: The core β-lactam ring is susceptible to hydrolysis, particularly in acidic or alkaline conditions, which leads to the formation of inactive metabolites and a loss of antibacterial efficacy.

Oxidative Degradation:

The thiazole (B1198619) ring and the methoximino side chain are prone to oxidation when exposed to oxidizing agents, UV light, or peroxides. This can result in the formation of inactive sulfoxide (B87167) and N-oxide derivatives.

Isomerization:

During synthesis, there is a risk of isomerization of the double bond in the dihydrothiazine ring from the active Δ³-position to the inactive Δ²-isomer, which is a common impurity in cephalosporin synthesis.

Degradation TypeSusceptible Molecular FeatureTriggering ConditionsResulting Products
HydrolyticEster LinkageExtreme pH, High TemperaturePremature release of Cefdaloxime
Hydrolyticβ-Lactam RingAcidic/Alkaline MediaInactive Metabolites
OxidativeThiazole Ring, Methoximino ChainUV Light, PeroxidesSulfoxide and N-oxide derivatives
IsomerizationDihydrothiazine RingSynthesis ConditionsInactive Δ²-isomer

This table outlines the primary degradation pathways for this compound.

Analytical Methodologies for Cefdaloxime Pentexil Tosilate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Cefdaloxime (B146850) pentexil tosilate, providing the necessary resolution to separate the parent compound from impurities, its diastereomers, and its active metabolite.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Cefdaloxime pentexil tosilate and for quantifying the ratio of its isomers. nih.gov The presence of impurities or an incorrect isomeric ratio can significantly impact the drug's properties. Reversed-phase HPLC (RP-HPLC) is the most common mode used for cephalosporin (B10832234) analysis. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Cephalosporin Prodrug Analysis

ParameterCondition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Methanol (B129727):Water (20:50:30, v/v/v), pH adjusted to 5.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 20 µL
Note: These parameters are based on methods for similar compounds like cefpodoxime (B17579) proxetil and cefixime (B193813) and would require optimization and validation for this compound. researchgate.netmedipol.edu.tr

The synthesis of this compound results in the formation of two diastereomers due to an additional chiral center in the pentexil ester group: the 1-(S) form (HR 916 K) and the 1-(R) form (HR 916 J). oup.com The 1-(S) diastereomer is reported to have significantly higher oral bioavailability. Therefore, it is crucial to separate and quantify these diastereomers.

Diastereomers have different physicochemical properties and can often be separated by standard RP-HPLC, as discussed above. oup.com However, for enantiomers or challenging diastereomeric separations, chiral chromatography is the method of choice. This can be achieved through direct or indirect methods. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer. The indirect method involves derivatizing the isomers with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column. oup.com Given that HR 916 K and HR 916 J are diastereomers, they are separable by standard chemical techniques, including carefully optimized RP-HPLC. oup.com Industrial-scale separation has also been achieved by exploiting differences in the solubility of their salts.

Table 2: General Approach for Chiral Separation of Cephalosporin Diastereomers

ParameterApproach
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based) or a high-resolution C18 column
Mobile Phase A mixture of hexane/isopropanol or a buffered aqueous/organic mobile phase, optimized for resolution
Detection UV/Vis or Mass Spectrometry (MS)
Note: The specific conditions would be developed to achieve baseline separation of the HR 916 K and HR 916 J diastereomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the stereochemistry of the molecule. Specific proton and carbon signals can confirm the presence of the cephalosporin core, the methoxyimino group, the aminothiazolyl ring, and the pentexil tosilate ester side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which helps in confirming its elemental composition. scirp.org Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, further aiding in its identification and in the characterization of impurities and metabolites. scirp.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. slideshare.net Characteristic absorption bands for the β-lactam carbonyl, ester carbonyl, amide, and sulfonate groups would be expected in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for quantitative analysis in conjunction with HPLC, but the UV spectrum also provides information about the chromophoric parts of the molecule, particularly the cephalosporin nucleus. nih.gov

Bioanalytical Approaches for Metabolite Profiling in Pre-clinical Samples

Bioanalytical methods are critical for understanding the pharmacokinetic profile of this compound by measuring its concentration and that of its active metabolite, cefdaloxime, in biological matrices like plasma and urine. nih.gov

The complexity of biological matrices necessitates a sample preparation step to remove interferences, such as proteins and phospholipids, before analysis. nih.govnih.gov

Protein Precipitation (PPT): This is a common and straightforward technique where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govfrontiersin.org After centrifugation, the supernatant containing the analytes is collected for analysis.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT. nih.gov It involves passing the biological sample through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. This technique can improve the sensitivity of the assay. nih.gov

This compound is a prodrug that undergoes hydrolysis in the body, primarily by esterases in the intestinal mucosa, to release the active antibiotic, cefdaloxime. A robust bioanalytical method must be able to simultaneously quantify both the intact prodrug and the active metabolite.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govfrontiersin.orgiosrjournals.org The method involves separating the prodrug and metabolite using HPLC and then detecting them with a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific quantification of each compound, even at low concentrations. Because ester prodrugs can be susceptible to ex vivo hydrolysis in the collected biological samples, stabilization of the samples, often by using an esterase inhibitor and keeping the samples cold, is a critical consideration during sample collection and processing.

Table 3: Representative LC-MS/MS Parameters for the Analysis of a Cephalosporin Prodrug and its Active Metabolite in Plasma

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile containing an internal standard
Chromatography UPLC/HPLC with a C18 reversed-phase column
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Ionization Electrospray Ionization (ESI), positive mode
Detection Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode
MRM Transition (Hypothetical) This compound: Specific parent ion → product ion
Cefdaloxime: Specific parent ion → product ion
Note: These are generalized parameters. A specific method would need to be developed and validated according to regulatory guidelines for this compound and cefdaloxime. nih.govfrontiersin.orgscienceopen.com

In Vitro and Mechanistic Studies of Cefdaloxime Pentexil Tosilate

Cell-Free and Cell-Based Assays for Prodrug Activation

The activation of Cefdaloxime (B146850) pentexil tosilate requires the cleavage of its ester group to release the active antibiotic, cefdaloxime. This conversion is primarily facilitated by esterase enzymes present in the body. In vitro studies using biological media, such as homogenates of the intestinal mucosa, have demonstrated that this enzymatic hydrolysis is a rapid process. The 1-(S)-(pivaloyloxy)ethyl ester group of the prodrug is efficiently cleaved under physiological conditions, particularly within the intestinal mucosa. This process yields the active cefdaloxime molecule.

The stability of Cefdaloxime pentexil tosilate is notably influenced by pH. The ester linkage is susceptible to hydrolysis in both acidic and alkaline environments, though this chemical hydrolysis is considerably slower than the enzyme-driven reaction. In acidic conditions, similar to the gastric environment, the prodrug shows increased stability. Conversely, the β-lactam ring, a core component of its structure, is susceptible to hydrolysis in acidic media, which can lead to inactive metabolites. The tosilate salt form of the compound enhances its stability and crystallinity.

Characterization of Enzymatic Hydrolysis in Artificial and Biological Media

Antimicrobial Efficacy Assessments in Controlled Environments

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth under controlled laboratory conditions. nih.govidexx.dkbmglabtech.com Cefdaloxime, the active form of the prodrug, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Standardized methods, such as broth microdilution or gradient tests, are used to determine MIC values. nih.gov

Below is a table of representative MIC values for cefdaloxime against common bacterial pathogens.

Table 1: Representative MIC Values for Cefdaloxime

Bacterial Strain MIC Range (µg/mL)
Enterobacteriaceae Varies
Staphylococcus spp. (oxacillin-susceptible) Varies
Streptococcus spp. Varies
Haemophilus influenzae Varies
Moraxella catarrhalis Varies
Neisseria gonorrhoeae Varies

Note: The cross-resistance and cross-susceptibility between cefpodoxime (B17579) and ceftriaxone (B1232239) have been studied for these organisms, providing a basis for predicting susceptibility. nih.gov Actual MIC values can differ based on the specific strain and testing methodology.

Time-kill assays are conducted to evaluate the rate at which an antibiotic kills bacteria over time. frontiersin.orgregulations.gov These studies provide dynamic insight into the bactericidal or bacteriostatic nature of an antimicrobial agent. regulations.govfrontiersin.org For a drug to be considered bactericidal, it typically must cause a 99.9% reduction (a 3-log10 decrease) in the bacterial colony count. nih.gov Time-kill studies are recognized as a reliable method for assessing synergy between antibiotics and for determining if a drug exhibits tolerance, where it inhibits growth but does not effectively kill the bacteria. regulations.gov Such studies have been employed to understand the bactericidal activity of various cephalosporins. nih.govgoogleapis.com

Minimum Inhibitory Concentration (MIC) Determinations against Bacterial Strains

Investigations into Transport Mechanisms and Molecular Interactions

The absorption of this compound is a complex process influenced by its physicochemical properties. As a lipophilic ester prodrug, it is designed for improved absorption following oral administration. oup.com The transport of some β-lactam antibiotics across the intestinal wall is known to be stereoselective and may be mediated by the intestinal dipeptide transport system. oup.com While specific transport studies on this compound are not detailed in the provided context, the general principles for similar compounds involve passive diffusion and potentially carrier-mediated transport. oup.comscispace.com The ester structure enhances passage through the gastrointestinal tract, after which it is hydrolyzed by esterases in the intestinal tissue to release the active cefdaloxime into circulation. oup.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cefdaloxime
Cefpodoxime
Ceftriaxone
p-toluenesulfonic acid

Studies on Carrier-Mediated Transport Systems Relevant to β-Lactam Absorption

The intestinal absorption of many β-lactam antibiotics, which are often poorly lipid-soluble, is facilitated by specialized carrier proteins in the cell membrane. abdn.ac.uk This process, known as carrier-mediated transport, allows for the efficient uptake of these drugs from the gastrointestinal tract. abdn.ac.uk Key characteristics of this transport mechanism include stereospecificity, saturation, and the potential for competition between structurally similar molecules. libretexts.org The absorption of numerous β-lactam antibiotics is mediated by the intestinal dipeptide transport system. oup.com

This compound, an oral cephalosporin (B10832234) ester, contains a chiral center in its pentexil promoiety, meaning it exists as a pair of diastereoisomers. oup.com The absorption of such compounds is expected to be stereoselective, a common feature of carrier-mediated transport systems. libretexts.orgoup.com In vitro studies on other cephalosporins have demonstrated this principle clearly. For instance, the investigation of D-cephalexin and L-cephalexin revealed that while both epimers are substrates for a carrier-mediated transport system, the L-epimer exhibits a higher affinity for the carrier and acts as a competitive inhibitor for the transport of the D-epimer. oup.comscispace.com Despite its higher affinity, the L-epimer of cephalexin (B21000) was not detected in serum or urine after administration, suggesting other factors like enzymatic hydrolysis also play a critical role in its bioavailability. oup.comscispace.com

Studies on other oral cephalosporins have further elucidated the role of carrier systems. The transport of cefixime (B193813) in the rat renal brush-border membrane was found to be temperature and concentration-dependent, indicating a carrier-mediated mechanism. nih.gov This transport was inhibited by other β-lactam antibiotics and organic anions. nih.gov Similarly, the transport of FK089, a cephalosporin lacking an α-amino group, was also shown to involve a carrier-mediated system, with its uptake being competitively inhibited by cefixime. nih.gov These findings support the existence of specific transport systems for cephem antibiotics in the intestinal brush-border membrane, which are relevant for the absorption of prodrug esters like this compound. nih.gov

Table 1: Research Findings on Carrier-Mediated Transport of Selected Cephalosporins

Compound Model System Key Findings Citation
Cephalexin Rat Transport is stereoselective; D-isomer is well absorbed while L-isomer is not. Both epimers are substrates for a carrier system, with the L-epimer showing higher affinity and acting as a competitive inhibitor. oup.comscispace.com
Cefixime Rat renal brush-border membrane vesicles Transport is carrier-mediated, concentration-dependent, and temperature-dependent. Inhibited by organic anions and other β-lactam antibiotics. nih.gov
FK089 Rat everted small intestine Uptake is pH-dependent and saturable, indicating carrier-mediated transport. Competitively inhibited by cefixime. nih.gov

Molecular Modeling of Drug-Receptor Interactions (e.g., PBP binding)

The bactericidal action of this compound, like all β-lactam antibiotics, results from the inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). mdpi.comfortunejournals.com PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall. fortunejournals.combiomedpharmajournal.org By binding to the active site of these enzymes, β-lactam antibiotics prevent the cross-linking of peptidoglycan strands, leading to cell lysis and death. biomedpharmajournal.org

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to investigate the interactions between β-lactam antibiotics and PBPs at an atomic level. nih.govnih.gov Molecular docking predicts the preferred orientation of a drug molecule when bound to the active site of a PBP and estimates the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comnih.gov A more negative binding affinity value (often expressed in kcal/mol) typically signifies a stronger and more favorable interaction. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. nih.gov

For example, a molecular docking study of various cephalosporin analogues against PBP1a from Salmonella typhimurium revealed binding affinities ranging from -6.7 to -9.2 kcal/mol. nih.gov MD simulations can further refine these findings by modeling the dynamic behavior of the drug-PBP complex over time, providing insights into its stability. nih.govnih.gov Such simulations have been used to compare the binding of cefuroxime (B34974) to PBPs from drug-sensitive and drug-resistant bacterial strains, revealing that mutations in the PBP active site can alter the binding mode and reduce the binding affinity of the antibiotic, contributing to resistance. nih.gov Specifically, mutations can lead to a decrease in the number of stable hydrogen bonds between the drug and the PBP. nih.gov While specific modeling data for Cefdaloxime is limited in publicly available literature, its structural similarity to other cephalosporins allows these findings to provide a valid framework for understanding its interaction with PBPs. idrblab.net

Table 2: Examples of Molecular Docking of β-Lactams against Penicillin-Binding Proteins (PBPs)

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Finding Citation
Cefuroxime PBP1a (S. typhimurium) -7.7 Used as a reference antibiotic for comparison with novel analogues. nih.gov
Cephalosporin Analogue 3 PBP1a (S. typhimurium) -9.2 Showed higher predicted potency than the reference antibiotic Cefuroxime. nih.gov
Amoxicillin PBP2a (S. aureus) -6.2 Had a lower docking score compared to several phenolic compounds being screened. mdpi.com
Cefotaxime PBP2a (S. aureus) -6.0 Showed a lower docking score compared to lead phenolic compounds. mdpi.com
Ceftobiprole PBP2a, PBP2b, PBP2x Not specified Found to bind efficiently to multiple PBPs, suggesting broad-spectrum potential. nih.gov

Degradation Pathways and Chemical Stability Considerations

Hydrolytic Degradation of the Prodrug and Active Compound

Hydrolysis is a primary degradation route for Cefdaloxime (B146850) pentexil tosilate, affecting both the prodrug ester linkage and the core β-lactam ring. This process can be categorized into non-enzymatic and enzymatic pathways.

Non-enzymatic hydrolysis of Cefdaloxime pentexil tosilate can occur under various conditions, leading to the cleavage of the ester group and the β-lactam ring. The ester moiety of the prodrug is susceptible to hydrolysis, which can be accelerated in acidic or alkaline environments, although this is less therapeutically relevant than in vivo enzymatic hydrolysis. This chemical hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where water or hydroxide (B78521) ions attack the carbonyl carbon of the ester group.

The β-lactam ring, a cornerstone of the cephalosporin (B10832234) structure, is also prone to hydrolytic cleavage, particularly in acidic media, which results in the formation of inactive metabolites. At elevated temperatures or extremes of pH, premature hydrolysis of the prodrug ester can occur, yielding the active drug, cefdaloxime, along with other degradation byproducts. The stability of cephalosporins is generally greater than that of penicillins, but they still undergo chemical transformations due to substitutions at the C-3 and C-7 positions of the cephalosporin nucleus. nih.gov

Forced degradation studies under various stress conditions, such as acidic, alkaline, and oxidative environments, lead to the formation of several degradation products. lupinepublishers.com While specific degradation products for this compound are not extensively detailed in the provided results, general cephalosporin degradation pathways offer insight. For instance, studies on the related compound cefpodoxime (B17579) proxetil, when subjected to forced degradation, revealed numerous impurities. lupinepublishers.com Hydrolytic degradation under acidic, basic, and neutral conditions is a known pathway for cephalosporin prodrugs like cefditoren (B193786) pivoxil. nih.gov The cleavage of the β-lactam ring is a common degradation route, leading to inactive metabolites. Oxidative conditions can also lead to the formation of sulfoxide (B87167) and N-oxide derivatives from the thiazole (B1198619) ring and methoximino side chain.

The primary intended hydrolysis of this compound, which occurs enzymatically in the body, releases the active antibiotic, cefdaloxime, along with pivalic acid and carbon dioxide.

Non-Enzymatic Hydrolysis Pathways

Isomerization Processes within the Cephalosporin Core

Isomerization of the double bond within the dihydrothiazine ring of the cephalosporin core is a significant chemical instability, leading to a loss of antibacterial activity.

Cephalosporins can exist as two key isomers: the biologically active Δ³ isomer and the inactive Δ² isomer. researchgate.net The isomerization involves a shift of the double bond from the Δ³ position to the Δ² position in the cephalosporin nucleus. researchgate.net This process is a prototropic shift, likely facilitated by the sulfur atom in the dihydrothiazine ring. researchgate.net

While this isomerization occurs slowly for cephalosporanic acids, it is significantly more rapid when the 4-carboxylate group is esterified, as is the case with prodrugs like this compound. researchgate.net This leads to an equilibrium between the Δ² and Δ³ forms. researchgate.net Theoretical studies on model cephalosporins have indicated that the Δ³ isomers are thermodynamically more stable than their Δ² counterparts for both free acids and their methyl esters. researchgate.net

The rate of Δ³ to Δ² isomerization is influenced by several factors. A key determinant is the nature of the substituent at the 4-carboxylate position. Esterification of this group, as seen in prodrugs, accelerates the isomerization rate compared to the free acid form. researchgate.net This suggests that the increased rate of isomerization in esters is due to kinetic rather than thermodynamic factors. researchgate.net The reaction environment, including pH and temperature, can also play a role, although specific data for this compound is limited. To minimize side reactions like this isomerization during synthesis, reactions are often conducted at room temperature. rsc.org

Formation and Equilibrium of Δ² and Δ³ Isomers

Enzymatic Degradation Beyond Prodrug Activation in Model Systems

Beyond the intended enzymatic hydrolysis of the pentexil ester to activate the drug, other enzymatic processes can contribute to the degradation of cephalosporins. A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. google.comnih.gov These enzymes catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic inactive. google.comnih.gov

Susceptibility to Broad-Spectrum Esterases

This compound is an ester prodrug, meaning it is administered in an inactive form and requires in-vivo hydrolysis to release the active antibacterial agent, cefdaloxime. This bioactivation is mediated by non-specific esterase enzymes present in the body, primarily within the intestinal mucosa and blood. The process involves the cleavage of the pivaloyloxyethyl ester group, a promoiety added to the cefdaloxime core structure.

The hydrolysis reaction releases the active cefdaloxime, alongside pivalic acid and carbon dioxide. This enzymatic conversion is a critical step, as premature hydrolysis in the gastrointestinal tract or an inefficient conversion rate at the site of absorption can compromise the drug's effectiveness.

Table 1: Conceptual Comparison of Diastereomer Hydrolysis

This table illustrates the principle of differential enzymatic hydrolysis between diastereomers, a key consideration in the design of prodrugs like this compound.

DiastereomerRelative Susceptibility to Esterase HydrolysisConsequence for Bioavailability
Isomer A (e.g., desired form)OptimalHigher concentration of active drug absorbed
Isomer B (e.g., undesired form)High or LowLower concentration of active drug absorbed

Interaction with β-Lactamases and Other Inactivating Enzymes

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, inactivating the drug. smolecule.comnih.gov Cefdaloxime, the active form of the prodrug, is a third-generation cephalosporin designed for increased stability against many common β-lactamases. oup.com

This stability is largely conferred by the presence of a (Z)-methoxyimino side chain at the 7-position of the cephem nucleus. nih.gov This structural feature sterically hinders the β-lactamase enzyme, protecting the β-lactam ring from hydrolysis. patsnap.com Consequently, cefdaloxime is effective against many bacterial strains that are resistant to earlier-generation penicillins and cephalosporins through the production of β-lactamases. drugbank.com

However, the evolution of bacteria has led to the emergence of more powerful inactivating enzymes. While stable against many common plasmid-mediated β-lactamases, third-generation cephalosporins like cefdaloxime can be susceptible to hydrolysis by certain newer and more potent enzymes. nih.gov These include Extended-Spectrum β-Lactamases (ESBLs) and chromosomally-encoded AmpC cephalosporinases, which are capable of inactivating a broad range of cephalosporins. nih.govdrugbank.comcrioac-lyon.fr The interaction with these enzymes represents a significant pathway for microbial degradation and the development of clinical resistance.

Table 2: General Stability of Cephalosporin Generations to β-Lactamases

This table provides a comparative overview of the stability of different cephalosporin generations against common β-lactamases, placing Cefdaloxime within its therapeutic context.

Cephalosporin GenerationExample CompoundGeneral Stability to Common β-LactamasesStability to Extended-Spectrum β-Lactamases (ESBLs)
FirstCephalexin (B21000)LowNo
SecondCefuroxime (B34974)ModerateLow to No
Third Cefdaloxime , Cefotaxime, CefpodoximeHigh Low to Moderate (Often Susceptible)

Q & A

Q. How should researchers document spectral data for this compound to ensure reproducibility?

  • Answer : Report 1H^1H-NMR chemical shifts (δ in ppm) relative to TMS, coupling constants (JJ), and integration values. For mass spectra, include ionization mode (ESI+/ESI−) and fragmentation patterns. Deposit raw data in repositories like Zenodo or Figshare with DOI links .

Q. What guidelines ensure rigorous reporting of MIC assays in publications?

  • Answer : Follow CLSI M07-A11 standards: detail media (Mueller-Hinton agar), inoculum size (5 × 105^5 CFU/mL), and incubation conditions (35°C, 16–20 hrs). Report MIC ranges (mode ± SD) and resistance breakpoints. Use CONSORT-like flowcharts for experimental replicates .

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